molecular formula C16H13NO3S B11831869 1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde CAS No. 110396-65-1

1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B11831869
CAS No.: 110396-65-1
M. Wt: 299.3 g/mol
InChI Key: CYRCEFSWNIRERA-UHFFFAOYSA-N
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Description

3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a complex organic compound with a unique structure that includes an indole core substituted with a phenylsulfonyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of an indole derivative followed by formylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .

Scientific Research Applications

3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The indole core can participate in π-π stacking interactions, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenylsulfonyl-1H-indole: Lacks the carbaldehyde group but shares similar chemical properties.

    1-phenylsulfonyl-1H-indole-2-carbaldehyde: Similar structure but without the methyl group.

    3-methyl-1-(phenylsulfonyl)-1H-indole-2-methanol: The aldehyde group is reduced to an alcohol.

Uniqueness

3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and carbaldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

110396-65-1

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde

InChI

InChI=1S/C16H13NO3S/c1-12-14-9-5-6-10-15(14)17(16(12)11-18)21(19,20)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

CYRCEFSWNIRERA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C=O

Origin of Product

United States

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